Cas no 93614-80-3 (3-(3-methylphenyl)prop-2-enal)

3-(3-methylphenyl)prop-2-enal structure
3-(3-methylphenyl)prop-2-enal structure
3-(3-methylphenyl)prop-2-enal
93614-80-3
C10H10O
146.185802936554
MFCD08460293
94327
11788369

3-(3-methylphenyl)prop-2-enal Properties

Names and Identifiers

    • (E)-3-(m-Tolyl)acrylaldehyde
    • 2-PROPENAL, 3-(3-METHYLPHENYL)-,(2E)
    • 3-METHYL CINNAMALDEHYDE
    • meta-methylcinnamaldehyde
    • m-Methylzimtaldehyd
    • (2E)-3-(3-Methylphenyl)-2-propenal
    • (2E)-3-(3-Methylphenyl)-2-propenal (ACI)
    • 2-Propenal, 3-(3-methylphenyl)-, (E)- (ZCI)
    • (E)-3-(3-Methylphenyl)acrolein
    • (E)-3-Methylcinnamaldehyde
    • trans-3-Methylcinnamaldehyde
    • 3-(3-methylphenyl)prop-2-enal
    • D97428
    • AKOS006290468
    • 3-METHYLCINNAMALDEHYDE
    • 3-(m-Tolyl)acrylaldehyde
    • 93614-80-3
    • MFCD08460293
    • BS-17936
    • 66223-54-9
    • CS-0186101
    • J-501953
    • NCGC00171000-01
    • PK04_096269
    • (E)-3-(3-methylphenyl)prop-2-enal
    • (2E)-3-(3-Methylphenyl)Acrylaldehyde
    • b-methylcinnamaldehyde
    • +Expand
    • MFCD08460293
    • SJLLZWMNPJCLBC-ZZXKWVIFSA-N
    • 1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+
    • C(/C1C=CC=C(C)C=1)=C\C=O

Computed Properties

  • 146.07300
  • 0
  • 1
  • 2
  • 146.073164938g/mol
  • 11
  • 149
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 2.3
  • 17.1Ų

Experimental Properties

  • 2.20710
  • 17.07000
  • 1.569
  • 264.398°C at 760 mmHg
  • 93.547°C
  • 1.015

3-(3-methylphenyl)prop-2-enal Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003K7O-100mg
(E)-3-(m-Tolyl)acrylaldehyde
93614-80-3 95%
100mg
$7.00 2024-04-20
A2B Chem LLC
AB65364-100mg
(E)-3-(M-Tolyl)acrylaldehyde
93614-80-3 95%
100mg
$6.00 2024-07-18
Aaron
AR003KG0-100mg
(E)-3-(m-Tolyl)acrylaldehyde
93614-80-3 95%
100mg
$10.00
abcr
AB548038-250 mg
(E)-3-(m-Tolyl)acrylaldehyde, 95%; .
93614-80-3 95%
250MG
€79.00
Alichem
A019138918-1g
(E)-3-(m-Tolyl)acrylaldehyde
93614-80-3 95%
1g
$400.00 2023-08-31
Ambeed
A669442-100mg
(E)-3-(m-Tolyl)acrylaldehyde
93614-80-3 95%
100mg
$8.0 2024-05-28
Enamine
EN300-257960-1.0g
3-(3-methylphenyl)prop-2-enal
93614-80-3
1.0g
$328.0
eNovation Chemicals LLC
D748965-5g
(E)-3-(m-Tolyl)acrylaldehyde
93614-80-3 95+%
5g
$210 2022-10-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1256771-5g
(E)-3-(m-Tolyl)acrylaldehyde
93614-80-3 95%
5g
¥1371.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QV158-100mg
3-(3-methylphenyl)prop-2-enal
93614-80-3 95+%
100mg
374CNY

3-(3-methylphenyl)prop-2-enal Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids
Liu, Xian; Liu, Song; Wang, Quanjun; Zhou, Gang; Yao, Lin; et al, Organic Letters, 2020, 22(8), 3149-3154

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium chloride ,  Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3.5 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Reference
An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides
Battistuzzi, Gianfranco; Cacchi, Sandro; Fabrizi, Giancarlo, Organic Letters, 2003, 5(5), 777-780

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ;  20 h, 130 °C
1.2 Reagents: Water
Reference
Direct synthesis of cinnamaldehyde derivatives by reaction of aryl bromides with 3,3-diacetoxypropene catalyzed by a palladium-tetraphosphine complex
Berthiol, Florian; Doucet, Henri; Santelli, Maurice, Catalysis Letters, 2005, 102(3-4), 281-284

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Palladium diacetate ,  4,5-Diazafluoren-9-one Solvents: Dimethylformamide ;  36 h, 30 °C
Reference
General palladium-catalyzed aerobic dehydrogenation to generate double bonds
Gao, Weiming; He, Zhiqi; Qian, Yong; Zhao, Jing; Huang, Yong, Chemical Science, 2012, 3(3), 883-886

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium chloride ,  Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Discovery of novel piperonyl derivatives as diapophytoene desaturase inhibitors for the treatment of methicillin-, vancomycin- and linezolid-resistant Staphylococcus aureus infections
Wei, Hanwen; Mao, Fei; Ni, Shuaishuai; Chen, Feifei; Li, Baoli; et al, European Journal of Medicinal Chemistry, 2018, 145, 235-251

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Triphenylphosphine oxide Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Triethylamine ,  Water Solvents: Dichloromethane ;  1 h, rt
Reference
Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated Aldehydes
Moussa, Ziad; Aljuhani, Ateyatallah, Letters in Organic Chemistry, 2018, 15(10), 845-853

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium chloride ,  Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; 30 min, rt
Reference
Site-selective deuteration at the α-position of enals by an amine and bis(phenylsulfonyl)methane co-catalyzed H/D exchange reaction
Qian, Pengfei; Zhang, Shilei; Luo, Fan; Wang, Jiarui; Zhang, Xinyu; et al, Chemical Communications (Cambridge, 2022, 58(81), 11458-11461

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium chloride ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  6 h, 1 atm, 60 °C
Reference
Pd-catalyzed cascade Heck-Saegusa: direct synthesis of enals from aryl iodides and allyl alcohol
Liu, Jie; Zhu, Jin; Jiang, Hualiang; Wang, Wei; Li, Jian, Chemical Communications (Cambridge, 2010, 46(3), 415-417

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Toluene ;  overnight, 80 °C
Reference
Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics
Gao, Yongzhi; van Haren, Matthijs J. ; Buijs, Ned; Innocenti, Paolo; Zhang, Yurui; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  16 h, 70 °C
Reference
Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase
Yu, Ming-Zhu; Chen, Kai-Yue; Zhang, Yi-Bin; Zhang, Chang-Xuan; Xiang, Zheng, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Pentamethyldiethylenetriamine ,  Sodium iodide ,  Oxygen Catalysts: Copper hydroxide Solvents: Acetonitrile ,  Water ;  24 h, 80 °C; 80 °C → rt
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ;  overnight, 100 °C
1.3 Solvents: Water ;  > 1 min
Reference
Copper-catalyzed formylation of alkenyl C-H bonds using BrCHCl2 as a stoichiometric formylating reagent
Bao, Yan; Wang, Gao-Yin; Zhang, Ya-Xuan; Bian, Kang-Jie; Wang, Xi-Sheng, Chemical Science, 2018, 9(11), 2986-2990

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Chlorotrimethylsilane ,  Indium triflate Solvents: Dichloromethane ;  24 h, rt
Reference
Rare earth triflates/chlorotrimethylsilane induced activation of triethylamine as a latent acetaldehyde anion: a new synthesis of α,β-unsaturated aldehydes
Kagawa, Natsuko; Sasaki, Yoshiko; Kojima, Hideo; Toyota, Masahiro, Tetrahedron Letters, 2010, 51(3), 482-484

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  2 h, rt → 65 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ;  65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane ,  Ethyl acetate ;  1 - 4 h, rt
Reference
Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes
Preuss, Till; Saak, Wolfgang; Doye, Sven, Chemistry - A European Journal, 2013, 19(12), 3833-3837

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  2 h, 80 °C
Reference
Palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acid
Liu, Yang; Cai, Liangzhen; Xu, Sheng; Pu, Weiwen; Tao, Xiaochun, Chemical Communications (Cambridge, 2018, 54(17), 2166-2168

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  rt
Reference
Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging
Fabio, Karine; Guillon, Christophe; Lacey, Carl J.; Lu, Shi-fang; Heindel, Ned D.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(3), 1337-1345

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Water ,  Oxygen Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ;  2 h, 60 °C
Reference
Iron-facilitated direct oxidative C-H transformation of allyl arenes to alkenyl aldehydes
Wang, Teng; Xiang, Shi-Kai; Qin, Chong; Ma, Jun-An; Zhang, Li-He; et al, Tetrahedron Letters, 2011, 52(25), 3208-3211

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C; 2 h, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides
Dong, Huijun; Shen, Meihua; Redford, Joanne E.; Stokes, Benjamin J.; Pumphrey, Ashley L.; et al, Organic Letters, 2007, 9(25), 5191-5194

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  < 30 °C; 24 h, rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  60 min, rt
Reference
Development and Investigation of an Organocatalytic Enantioselective [10+2] Cycloaddition
McLeod, David; Izzo, Joseph A. ; Joergensen, Danny K. B.; Lauridsen, Rune F.; Joergensen, Karl Anker, ACS Catalysis, 2020, 10(18), 10784-10793

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Toluene ;  17 h, 80 °C
Reference
Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis
Putatunda, Salil; Alegre-Requena, Juan V.; Meazza, Marta; Franc, Michael; Rohal'ova, Dominika; et al, Chemical Science, 2019, 10(14), 4107-4115

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ;  -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.5 Reagents: Water ;  rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  4 h, rt
Reference
Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler Reaction
Reviriot, Yasmin; Michelet, Bastien ; Beaud, Rodolphe ; Martin-Mingot, Agnes; Guegan, Frederic; et al, Chemistry - A European Journal, 2022, 28(25),

3-(3-methylphenyl)prop-2-enal Raw materials

3-(3-methylphenyl)prop-2-enal Preparation Products

3-(3-methylphenyl)prop-2-enal Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:93614-80-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93614-80-3)
TANG SI LEI
15026964105
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(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal
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